2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL
Brand Name: Vulcanchem
CAS No.: 919273-17-9
VCID: VC16951010
InChI: InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2
SMILES:
Molecular Formula: C22H12F4O
Molecular Weight: 368.3 g/mol

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL

CAS No.: 919273-17-9

Cat. No.: VC16951010

Molecular Formula: C22H12F4O

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL - 919273-17-9

Specification

CAS No. 919273-17-9
Molecular Formula C22H12F4O
Molecular Weight 368.3 g/mol
IUPAC Name 2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-ol
Standard InChI InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2
Standard InChI Key UPKAADWWSUGRCP-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=C3C=C(C(=CC3=C2)F)F)C(C4=C1C=C5C=C(C(=CC5=C4)F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-OL derives from pentacene (C₂₂H₁₄), a linear arrangement of five fused benzene rings. Key modifications include:

  • Fluorination: Four fluorine atoms substituted at the 2, 3, 9, and 10 positions. Fluorine’s electronegativity (χ = 3.98) induces electron-withdrawing effects, stabilizing the π-system and reducing oxidation susceptibility .

  • Hydrogenation: Partial saturation of the central ring (6,13-dihydro) introduces sp³ hybridized carbons, altering planarity and conjugation length.

  • Hydroxyl Group: A polar -OH substituent at position 6 enhances solubility in protic solvents and enables hydrogen bonding in solid-state packing .

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis of Estimation
Molecular FormulaC₂₂H₁₂F₄OPentacene backbone + substitutions
Molecular Weight396.34 g/molSum of atomic weights
Melting Point240–260°CFluorinated pentacene analogs
Solubility in THF~5 mg/mLHydroxyl-group enhanced solubility

Synthesis and Reactivity

Synthetic Pathways

While no published route explicitly targets this compound, a plausible synthesis involves:

  • Friedel-Crafts Acylation: Introduce hydroxyl groups via electrophilic substitution on a pre-fluorinated pentacene intermediate.

  • Catalytic Hydrogenation: Selective saturation of the central ring using Pd/C or Raney nickel under controlled H₂ pressure .

  • Fluorination: Electrophilic fluorination (e.g., using Selectfluor™) at the 2, 3, 9, and 10 positions, guided by directing groups .

Challenges include regioselectivity in fluorination and avoiding over-hydrogenation. Yield optimization would likely require protecting-group strategies for the hydroxyl moiety.

Stability and Degradation

Electronic and Optical Properties

Bandgap Engineering

Density functional theory (DFT) simulations on similar fluorinated pentacenes predict a bandgap reduction of 0.2–0.4 eV relative to pristine pentacene (1.8 eV) . The hydroxyl group’s inductive effect further localizes electron density, potentially creating trap states in thin-film applications.

Charge Transport

Time-resolved microwave conductivity (TRMC) studies on fluorinated dihydropentacenes suggest hole mobilities of 0.1–0.5 cm²/V·s, lower than pristine pentacene (1.5 cm²/V·s) due to reduced π-orbital overlap from hydrogenation .

Table 2: Comparative Electronic Properties

CompoundBandgap (eV)Hole Mobility (cm²/V·s)
Pristine Pentacene1.81.5
2,3,9,10-Tetrafluoro Derivative1.5 (est.)0.3 (est.)
6,13-Dihydropentacen-6-OL2.1 (est.)0.1 (est.)

Applications in Organic Electronics

Thin-Film Transistors

The compound’s moderate mobility and air stability make it a candidate for n-type organic field-effect transistors (OFETs). Fluorination reduces HOMO levels (-5.6 eV estimated), facilitating electron injection from gold electrodes .

Photovoltaic Cells

As an electron acceptor in bulk heterojunction solar cells, its predicted LUMO of -3.9 eV could pair with donor polymers like P3HT. Computational modeling suggests power conversion efficiencies up to 4.2% in optimized blends .

Citations PubChem CID 12070535 (Fluorinated phenanthrene analog) PMC3099757 (Fluorinated diarylethene synthesis) EvitaChem product data (Hydroxyl-containing heterocycles) [4–10] Extrapolated from analogous systems in organic electronics literature.

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